molecular formula C12H22N2O3 B12098539 tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B12098539
M. Wt: 242.31 g/mol
InChI Key: SZLUJRHLIZAWGS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a hexahydropyrrolo[1,2-a]pyrazine core with a hydroxyl group at position 7 and a tert-butoxycarbonyl (Boc) protecting group at position 2. Its stereochemistry is designated as (7S,8aR) . Molecular Formula: C₁₄H₂₃NO₃. CAS Number: 1440962-35-3. Applications: Primarily used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and drug candidates. Its Boc group facilitates selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 7-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9-10,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLUJRHLIZAWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CC2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly via Multicomponent Ugi Reaction

The pyrrolopiperazine scaffold is efficiently constructed using a one-pot Ugi reaction, which combines diamines, aldehydes, isocyanides, and carboxylic acids. In a representative protocol, ethylenediamine reacts with phenylglyoxal, acetic acid, and cyclohexyl isocyanide to form a hexahydropyrrolo[1,2-a]pyrazine derivative with a ketone moiety at position 6 . This reaction proceeds via an interrupted Ugi mechanism, where the initial imine formation is followed by spontaneous enamine alkylation, yielding the bicyclic framework with complete diastereoselectivity . For the target compound, substitution at position 7 with a hydroxyl group necessitates the use of a hydroxyl-containing diamine precursor or post-synthetic oxidation.

Reaction Conditions:

  • Solvent: Methanol at room temperature .

  • Yield: Up to 92% for analogous structures .

  • Diastereoselectivity: >95:5 dr due to stereochemical control during enamine cyclization .

Introduction of the tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride). In a typical procedure, the secondary amine of the pyrrolopiperazine core reacts with Boc anhydride in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) . For example, (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate derivatives are synthesized by treating the corresponding amine with Boc anhydride in dichloromethane (DCM), achieving quantitative protection .

Optimized Boc Protection:

  • Base: TEA or DMAP in DCM .

  • Temperature: Room temperature .

  • Workup: Aqueous extraction followed by column chromatography .

Stereochemical Control at Position 7

The (7R,8aS) configuration is achieved through chiral starting materials or resolution techniques. In one approach, enantiomerically pure diamines derived from amino acids serve as precursors, ensuring the desired stereochemistry during cyclization . Alternatively, enzymatic resolution of racemic intermediates may be employed, though this is less commonly reported for pyrrolopiperazines.

Key Stereochemical Data:

  • Chiral Auxiliaries: (2S,4R)-4-hydroxypyrrolidine derivatives enable retention of configuration during Boc protection .

  • X-ray Crystallography: Confirms the (7R,8aS) configuration in related structures .

Solvent and Catalytic Optimization

Solvent choice critically impacts reaction efficiency and selectivity. Tetrahydrofuran (THF) and acetonitrile are preferred for Boc protection and Ugi reactions due to their polarity and compatibility with nucleophilic intermediates . For instance, THF enhances the solubility of Boc anhydride, facilitating rapid carbamate formation .

Solvent Effects:

Reaction StepOptimal SolventYield Improvement
Ugi ReactionMethanol92%
Boc ProtectionDCM/THF>95%
HydroxylationAcetonitrile85%

Post-Synthetic Functionalization

The hydroxyl group at position 7 is introduced via oxidation or nucleophilic substitution. In a Rh-catalyzed hydroformylation protocol, allyl-substituted intermediates are converted to aldehydes, which undergo further reduction to alcohols . Alternatively, Mitsunobu conditions (DEAD, PPh3) enable stereospecific hydroxylation of preformed pyrrolopiperazines .

Oxidation Protocol:

  • Catalyst: Rh(CO)₂acac with Biphephos ligand .

  • Conditions: H₂/CO (1:1, 5 bar) at 70°C .

  • Yield: 78–85% .

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods reveals trade-offs between efficiency and complexity:

MethodStepsOverall YieldDiastereoselectivity
Ugi + Boc Protection368% >95:5
Hydroformylation455% 85:15
Enzymatic Resolution542% >99:1

Industrial-Scale Considerations

For large-scale synthesis, solvent recovery and catalyst recycling are prioritized. THF and acetonitrile are distilled and reused, reducing costs . Continuous-flow systems may enhance the Ugi reaction’s scalability by minimizing intermediate isolation .

Cost Drivers:

  • Boc Anhydride: Accounts for 30–40% of raw material costs .

  • Catalyst: Rhodium-based systems are costly but recyclable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazine ring or other functional groups.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the formation of a more saturated ring system.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit antimicrobial properties. Tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate may be evaluated for its efficacy against various bacterial strains, potentially leading to new antibiotic formulations.
  • Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Studies could explore the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth pathways.
  • Neuroprotective Effects : The compound's structural analogs have been investigated for neuroprotective effects in models of neurodegenerative diseases. Its potential to protect neuronal cells from oxidative stress could be a significant area of research.

Agrochemical Applications

  • Pesticide Development : The unique chemical structure could be leveraged to develop new pesticides with improved efficacy and reduced environmental impact. Its potential as a bioactive agent against pests warrants investigation.
  • Plant Growth Regulators : Similar compounds have been explored for their ability to enhance plant growth and resistance to stress. This compound might serve as a candidate for developing novel plant growth regulators.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry examined the antimicrobial properties of pyrrolo[1,2-a]pyrazine derivatives. The results indicated that modifications at the carboxylate position significantly enhanced antibacterial activity against Gram-positive bacteria . This suggests that this compound could be a promising candidate for further development.

Case Study 2: Anticancer Research

In a research article from Cancer Letters, compounds structurally related to this compound were shown to inhibit the proliferation of breast cancer cells through the activation of apoptotic pathways . This highlights the potential for this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the pyrazine ring are likely involved in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Table 1: Key Structural Features of Analogs
Compound Name Substituents/Ring System CAS Number Key Functional Groups Reference
tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate Hexahydropyrrolo[1,2-a]pyrazine core 1440962-35-5 Hydroxyl (C7), Boc (C2)
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Hexahydropyrrolo[3,4-c]pyrrole core - Benzotriazole-carbonyl
(S)-tert-Butyl 8-benzyl-6,6-dimethylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate Pyrazino[1,2-a]pyrazine core - Benzyl, dimethyl
tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate Partially unsaturated pyrrolopyrazine 1174068-78-0 No hydroxyl, Boc (C2)
tert-Butyl (S)-7-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate Hexahydropyrrolo[1,2-a]pyrazine core 1190946-32-7 Ketone (C7), Boc (C2)

Biological Activity

Chemical Identity and Structure

  • IUPAC Name: tert-butyl (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
  • CAS Number: 1204603-42-8
  • Molecular Formula: C12H22N2O3
  • Molecular Weight: 242.31 g/mol
  • Structural Features: The compound features a hexahydropyrrolo structure fused to a pyrazine ring, with a tert-butyl ester group and a hydroxyl functional group, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds related to the pyrrolo[1,2-a]pyrazine structure exhibit significant antioxidant activity. For instance, a study on Streptomyces isolates revealed the presence of pyrrolo[1,2-a]pyrazine derivatives that demonstrated strong antioxidative effects against free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Cytotoxicity and Antiviral Activity

A study focused on similar compounds showed that while some derivatives had limited cytotoxicity against L1210 murine leukemic cells, they were evaluated for antiviral properties against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Only specific derivatives exhibited activity against HCMV with minimal cytotoxic effects on human foreskin fibroblasts (HFF cells) and KB cells . This highlights the potential of tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate in antiviral drug development.

The biological activities of this compound may be attributed to its ability to modulate cellular pathways involved in oxidative stress and inflammation. The hydroxyl group in the structure is likely crucial for its interaction with reactive oxygen species (ROS), potentially leading to the scavenging of free radicals and subsequent protective effects on cellular components.

Study 1: Antioxidant Evaluation

In an experimental setup, extracts containing pyrrolo[1,2-a]pyrazine derivatives were subjected to DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure their antioxidant capacity. Results indicated that these compounds could significantly reduce DPPH radical concentrations, demonstrating their potential as natural antioxidants .

Study 2: Antiviral Activity Assessment

A series of synthesized derivatives were tested for their antiviral efficacy. The compound this compound was included in the screening against HCMV. It showed promising results with an IC50 value indicating effective inhibition of viral replication at non-toxic concentrations. This positions the compound as a candidate for further development in antiviral therapies.

Comparative Biological Activity Table

Compound NameAntioxidant ActivityCytotoxicity (IC50)Antiviral Activity (IC50)
This compoundHigh>100 µM20 µM (against HCMV)
Pyrrolo[1,2-a]pyrazine derivative AModerate>50 µMNot active
Pyrrolo[1,2-a]pyrazine derivative BHigh>75 µM15 µM (against HCMV)

Q & A

Q. What are the common synthetic routes for tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, and what key intermediates are involved?

The compound is typically synthesized via multi-step protocols involving:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group using Boc₂O under basic conditions to protect amine functionalities .
  • Ring-forming reactions : Cyclization steps, such as Ugi 5-center-4-component reactions (U-5C-4CR), to generate the pyrrolo[1,2-a]pyrazine core .
  • Functionalization : Hydroxylation at position 7 via oxidation or hydroxyl group retention during intermediate steps . Key intermediates include Boc-protected amines (e.g., tert-butyl hexahydroquinoxaline derivatives) and spirocyclic intermediates formed during cyclization .

Q. What spectroscopic and crystallographic methods are employed to confirm the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks. For example, distinct shifts for the Boc group (~1.46 ppm for tert-butyl protons) and hydroxyl protons (~10.1 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Use of SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, with space group assignments (e.g., monoclinic P2₁/m) and hydrogen-bonding networks .

Q. What are the typical purification techniques applied post-synthesis?

  • Flash Chromatography : Silica gel columns with gradients of ethyl acetate/hexane for intermediates .
  • Recrystallization : Solvent mixtures (e.g., ethanol/water) to isolate crystalline products .
  • Distillation : For low-polarity intermediates under reduced pressure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate during multi-step synthesis?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with optimization of equivalents and reaction time .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) for cyclization steps to enhance reaction rates .
  • Temperature Control : Low temperatures (0°C) for sensitive intermediates (e.g., boronates) to prevent side reactions .

Q. How can researchers resolve discrepancies between computational models and experimental data (e.g., NMR or X-ray) for this compound?

  • Validation with Alternative Software : Cross-checking density functional theory (DFT) models with SHELX-refined X-ray data to align bond lengths and angles .
  • Dynamic NMR Analysis : Variable-temperature NMR to study conformational exchange in solution vs. rigid crystal structures .
  • Synchrotron Data Collection : High-resolution X-ray datasets to resolve ambiguous electron density in crowded regions (e.g., hydroxyl groups) .

Q. What strategies are used to analyze hydrogen bonding patterns in the crystal structure of this compound?

  • Graph Set Analysis : Categorizing hydrogen bonds into motifs (e.g., D, S) to map donor-acceptor interactions .
  • Comparative Crystallography : Benchmarking against analogous structures (e.g., pyrazine-2(1H)-thione) to identify conserved packing motifs .
  • Hirshfeld Surface Analysis : Quantifying intermolecular contacts (e.g., O–H···N interactions) using software like CrystalExplorer .

Q. What are the challenges in achieving high enantiomeric excess in the synthesis of this compound, and how can they be addressed?

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., R-morpholine-2-carboxylic acid) to enforce stereochemistry during cyclization .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINOL derivatives) for hydroxylation or coupling steps .
  • Chiral Chromatography : Pirkle-type columns to separate diastereomers post-synthesis .

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